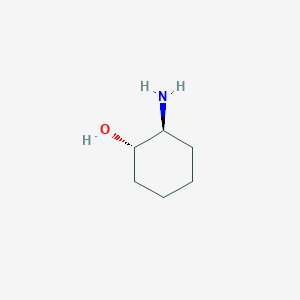

(1S,2S)-2-Aminocyclohexanol

Descripción

Overview of Chiral Amino Alcohols as Core Building Blocks in Organic Synthesis

Chiral amino alcohols, organic compounds containing both an amine and an alcohol functional group, are fundamental building blocks in the field of organic synthesis. alfa-chemistry.comscirp.org Their utility stems from the presence of two distinct functional groups which can be selectively modified, and their inherent chirality. This class of compounds, including the notable (1S,2S)-2-Aminocyclohexanol, serves as a versatile scaffold for constructing complex molecular architectures. westlake.edu.cnrsc.org

The synthesis of chiral β-amino alcohols has been a significant focus for organic chemists. westlake.edu.cn Traditional methods often involve multi-step processes or have limitations regarding the types of molecules they can create. westlake.edu.cn However, recent advancements, such as chromium-catalyzed asymmetric cross-coupling reactions, are providing more efficient and modular pathways to these valuable compounds. westlake.edu.cn These newer methods are crucial for expanding the accessibility of chiral amino alcohols for various applications. westlake.edu.cn

Chiral amino alcohols are particularly important as precursors for a wide range of functional molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cnfrontiersin.org They are also employed as chiral ligands in asymmetric catalysis, a technique that allows for the selective production of one enantiomer of a chiral product over the other. westlake.edu.cnrsc.org

Significance of Stereochemistry in Pharmaceutical and Agrochemical Development

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical consideration in the development of pharmaceuticals and agrochemicals. patsnap.comijpsjournal.comnumberanalytics.com The spatial configuration of a molecule significantly influences its physical, chemical, and biological properties. patsnap.com In the context of drug design, a molecule's stereochemistry determines how it interacts with biological targets, such as proteins and enzymes. patsnap.comnumberanalytics.com

A key aspect of stereochemistry is chirality, where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. These mirror-image forms are called enantiomers. In biological systems, enantiomers of the same compound can have vastly different effects. patsnap.com One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. patsnap.com The infamous case of thalidomide, where one enantiomer was a sedative while the other caused severe birth defects, tragically underscores the importance of stereochemical purity in drug development. patsnap.com

The interaction between a drug and its biological target is often described using a "lock-and-key" analogy, where the drug must have a specific three-dimensional shape to fit into the active site of the target. patsnap.comnumberanalytics.com Therefore, controlling the stereochemistry of a drug molecule is essential for maximizing its potency and selectivity, which in turn can lead to improved therapeutic outcomes and reduced side effects. patsnap.com

Furthermore, stereochemistry impacts a drug's pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion (ADME). patsnap.comgoogle.com The enzymes responsible for metabolizing drugs are often stereospecific, meaning they may process one enantiomer more readily than the other. patsnap.com This can affect the drug's concentration and how long it remains active in the body. patsnap.com

Specific Focus on this compound and its Stereoisomeric Forms

This compound is a specific stereoisomer of 2-aminocyclohexanol (B3021766), a bicyclic amino alcohol. The numbers in its name indicate the positions of the amino (-NH2) and hydroxyl (-OH) groups on the cyclohexane (B81311) ring, while "(1S,2S)" specifies the absolute configuration at these two chiral centers. This particular arrangement, known as the trans configuration, places the amino and hydroxyl groups on opposite sides of the cyclohexane ring. rsc.org

2-Aminocyclohexanol exists as four stereoisomers due to its two chiral centers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1S,2S) and (1R,2R) isomers are a pair of enantiomers, as are the (1S,2R) and (1R,2S) isomers. The cis isomers, (1R,2S) and (1S,2R), have the amino and hydroxyl groups on the same side of the ring.

The specific stereochemistry of this compound is crucial to its applications. It is widely used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. rsc.orgnih.gov It has proven effective in the asymmetric synthesis of P-stereogenic phosphine (B1218219) oxides, which are important as chiral ligands and organocatalysts. rsc.orgnih.gov The efficiency of this compound in these applications is attributed to its rigid cyclohexane backbone and the trans relationship of the amino and hydroxyl groups. rsc.org

The synthesis of enantiomerically pure this compound is often achieved through the resolution of a racemic mixture of trans-2-aminocyclohexanol. google.comorgsyn.org This process involves using a chiral resolving agent, such as mandelic acid, to form diastereomeric salts that can be separated by crystallization. orgsyn.orgnih.gov

Table of Stereoisomers of 2-Aminocyclohexanol

| Stereoisomer | Configuration | Relationship to (1S,2S) |

| This compound | trans | Identical |

| (1R,2R)-2-Aminocyclohexanol | trans | Enantiomer |

| (1R,2S)-2-Aminocyclohexanol | cis | Diastereomer |

| (1S,2R)-2-Aminocyclohexanol | cis | Diastereomer |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74111-21-0 | |

| Record name | (1S,2S)-2-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1s,2s 2 Aminocyclohexanol

Stereoselective and Enantioselective Synthetic Routes

The precise spatial arrangement of the amino and hydroxyl groups in (1S,2S)-2-aminocyclohexanol necessitates synthetic strategies that can control chirality effectively. Both asymmetric catalytic methods and chiral resolution techniques have been developed to achieve high enantiopurity.

Asymmetric Catalytic Methods

Asymmetric catalysis offers a direct and efficient pathway to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The catalytic asymmetric hydrogenation of ketoximes represents a direct approach for synthesizing chiral primary amines. This method is considered one of the most efficient for constructing chiral hydroxylamines, which are important structural motifs in many bioactive compounds. scispace.com The hydrogenation of 1,3-cyclohexanedione (B196179) mono-oxime (1,3-CHDO) can be achieved using various metal catalysts, with Raney Ni showing good performance. mdpi.com This process involves the reduction of the oxime group to an amine, directly forming the aminocyclohexanol structure. While research has been conducted on the catalytic hydrogenation of ketoximes, specific details on achieving the (1S,2S) stereochemistry with high enantioselectivity are an area of ongoing development. scispace.commdpi.com

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones. researchgate.net Specifically, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to produce chiral secondary alcohols with good to excellent yields and moderate enantioselectivities. researchgate.net This methodology can be applied to cyclic α-aminoketones to produce the corresponding chiral amino alcohols. The process typically involves a ruthenium complex, such as [Ru(p-cymene)Cl2]2, in conjunction with a chiral ligand. researchgate.net The mechanism of transfer hydrogenation is proposed to proceed through a concerted, cyclic six-membered transition state. While this method is promising, the enantiomeric excess achieved can vary depending on the specific substrate and ligand used. researchgate.net

Chiral Resolution Techniques

Chiral resolution remains a widely used and effective method for separating enantiomers from a racemic mixture. This approach relies on the differential interaction of enantiomers with a chiral resolving agent or a chiral catalyst.

A classical and highly effective method for resolving racemic mixtures is the formation of diastereomeric salts. This technique involves reacting a racemic base, such as 2-aminocyclohexanol (B3021766), with a single enantiomer of a chiral acid. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Mandelic Acid has proven to be a highly effective resolving agent for racemic 2-aminocyclohexanol derivatives. A straightforward and efficient protocol involves the sequential use of (R)- and (S)-mandelic acid to obtain both enantiomers with over 99% enantiomeric excess (ee). acs.orgnih.gov The process allows for the isolation of the amino alcohols in analytically pure form and the near-quantitative recovery of the mandelic acid. acs.org

L-Di-p-toluoyl Tartaric Acid (L-DBTA) is another powerful resolving agent for this purpose. It has been found to be a practical agent for the resolution of racemic trans-2-benzylaminocyclohexanol, a key intermediate in the synthesis of chiral pharmaceuticals. researchgate.net The resolution conditions can be optimized, and the addition of an acid like HCl can improve the yield and diastereomeric excess of the resulting salt. researchgate.net

Table 1: Chiral Resolution of 2-Aminocyclohexanol Derivatives

| Resolving Agent | Substrate | Key Findings | Reference |

|---|---|---|---|

| (R)- and (S)-Mandelic Acid | Racemic 2-aminocyclohexanol derivatives | Delivers both enantiomers with >99% ee. Simple aqueous workup and high recovery of mandelic acid. | acs.orgnih.gov |

| L-Di-p-toluoyl Tartaric Acid (L-DBTA) | Racemic trans-2-benzylaminocyclohexanol | Practical resolving agent with optimized conditions leading to high yield (92%) and diastereomeric excess (99.5%). | researchgate.net |

Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. Lipases are particularly effective for the resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. researchgate.net

In the context of 2-aminocyclohexanols, lipase-catalyzed enantioselective acylation of N-protected derivatives is a key strategy. For instance, the kinetic resolution of (±)-trans- and cis-2-azidocycloalkanols, which are precursors to the corresponding amino alcohols, has been successfully achieved using lipases. Lipase (B570770) PS, in particular, has shown sufficient reactivity and enantioselectivity for this transformation. tandfonline.com The lipase preferentially acetylates one enantiomer, leaving the other unreacted, allowing for their separation. The resulting enantiomerically enriched azides can then be reduced to the desired aminocyclohexanols. This method has been used to produce enantiomerically pure this compound. tandfonline.com

Table 2: Enzymatic Resolution of 2-Aminocyclohexanol Precursors

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase PS (from Pseudomonas sp.) | (±)-cis-2-azidocyclohexanol | Kinetic Resolution (Acetylation) | Yielded enantiomerically pure (1R,2S)-2-azido-1-acetoxycyclohexane and unreacted (1S,2R)-2-azidocyclohexanol. | tandfonline.com |

Synthesis from Chiral Starting Materials

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, represents a robust strategy for the synthesis of complex chiral molecules. nih.gov In the context of this compound synthesis, this methodology leverages existing stereocenters to direct the formation of new ones, thereby ensuring the desired stereochemical outcome.

Ring-Opening Reactions

Ring-opening reactions of epoxides are a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. For the synthesis of this compound, the ring-opening of cyclohexene (B86901) oxide is a key strategy.

The reaction of cyclohexene oxide with nucleophilic reagents, particularly amines, is a direct method for producing aminocyclohexanol derivatives. researchgate.netresearchgate.net The use of aqueous ammonia (B1221849) for the ring-opening of cyclohexene oxide can produce trans-2-aminocyclohexanol. google.com To achieve the desired (1S,2S) stereoisomer, resolution with an optically active acid, such as R-2-methoxyphenylacetic acid, can be employed, yielding high optical purity (up to 99.8% ee). google.com

The efficiency of this ring-opening reaction can be significantly influenced by catalysts. Lewis acids have been shown to catalyze the nucleophilic ring-opening of cyclohexene oxides. nih.gov Computational studies have revealed that the catalytic activity of alkali metal ions (Li+, Na+, K+, Rb+, Cs+) and H+ decreases down the group, with smaller ions leading to a lower reaction barrier. nih.gov This is attributed to the more efficient polarization of the epoxide's filled orbitals away from the incoming nucleophile, which reduces steric repulsion. nih.gov

Furthermore, biocatalytic approaches offer a green and highly selective alternative. An artificial cascade biocatalysis system comprising an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase can be used to synthesize all four stereoisomers of 2-aminocyclohexanol from cyclohexene oxide with high yields (up to 95%) and excellent stereoselectivity (up to 98% de). cjcatal.com This one-pot reaction avoids the isolation of intermediates, streamlining the synthetic process. cjcatal.com

Table 1: Comparison of Catalytic Systems for Cyclohexene Oxide Ring-Opening

| Catalyst/System | Nucleophile | Key Features | Yield | Stereoselectivity/Optical Purity | Reference |

|---|---|---|---|---|---|

| R-2-methoxyphenylacetic acid (Resolving Agent) | Aqueous Ammonia | Resolution of racemic trans-2-aminocyclohexanol | - | Up to 99.8% ee | google.com |

| Lewis Acids (e.g., Li+, Na+) | MeZH (Z = O, S, NH) | Catalytic, reduces reaction barrier | - | - | nih.gov |

| Artificial Cascade Biocatalysis | Ammonia (from ammonium (B1175870) source) | One-pot, multi-enzyme system | Up to 95% | Up to 98% de | cjcatal.com |

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, provides an alternative route to the cyclohexene core of 2-aminocyclohexanol. This [4+2] cycloaddition can be designed to install the necessary stereochemistry early in the synthetic sequence. Subsequent reduction and functional group manipulations then lead to the target molecule.

For instance, a highly diastereoselective acylnitroso hetero-Diels-Alder reaction has been utilized to create a fully substituted syn-1,4-aminocyclohexanol motif, a key intermediate in the synthesis of complex natural products like tetrodotoxin. unc.edu This approach demonstrates the power of the Diels-Alder reaction in establishing multiple stereocenters in a single step.

Following the cycloaddition, the resulting adduct can be subjected to reduction to afford the desired aminocyclohexanol. For example, catalytic hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst is one such method.

Reduction of β-Enaminoketones

The reduction of β-enaminoketones presents another viable pathway for the synthesis of aminocyclohexanol derivatives. dntb.gov.ua These starting materials can be prepared from readily available 1,3-cyclohexanediones. nih.govresearchgate.net A protocol involving the condensation of a 1,3-cyclohexanedione with an amine, followed by reduction of the resulting β-enaminoketone with sodium in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol, can afford both cis- and trans-aminocyclohexanols. nih.govresearchgate.netdntb.gov.uanih.gov

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the substrate. For example, the reduction of chiral β-enamino ketones with sodium borohydride (B1222165) in acetic acid has been shown to be stereoselective, preferentially yielding the syn diastereomer with high diastereomeric excesses. researchgate.net

Table 2: Synthesis of Aminocyclohexanols via Reduction of β-Enaminoketones

| Starting Material | Reducing Agent/Conditions | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| β-Enaminoketones from 1,3-cyclohexanediones | Sodium in THF/isopropyl alcohol | cis- and trans-3-Aminocyclohexanols | 75-77% (diastereomeric mixture) | - | nih.govresearchgate.net |

| Chiral β-Enamino Ketones | Sodium Borohydride in Acetic Acid | γ-Amino Alcohols (syn) | 70-98% | 44-90% de | researchgate.net |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure cost-effectiveness, high yield, and consistent optical purity.

Process Optimization for High Optical Purity and Yield

For industrial applications, achieving high optical purity is paramount. This often involves the development of efficient resolution techniques or highly stereoselective catalytic systems. In the context of the ring-opening of cyclohexene oxide, performing the reaction with an excess of ammonia in an autoclave can lead to high yields of racemic trans-2-aminocyclohexanol. google.com Subsequent optical resolution is then a critical step.

Biocatalytic cascades are particularly attractive for industrial-scale synthesis due to their high selectivity and environmentally benign nature. cjcatal.com The optimization of such a cascade would involve fine-tuning reaction parameters such as pH, temperature, substrate and catalyst loading, and cofactor regeneration systems. For example, in the biocatalytic synthesis of 2-aminocyclohexanols, the pH of the reaction medium has a significant effect on the optical purity of the final product. cjcatal.com By carefully controlling these parameters, it is possible to maximize both the yield and the stereoselectivity of the desired this compound isomer. cjcatal.com

Process intensification through techniques like high-throughput experimentation (HTE) can accelerate the optimization of synthetic routes. acs.org This allows for the rapid screening of catalysts, solvents, and reaction conditions to identify the most efficient and robust process for large-scale production. acs.org

Avoidance of Column Chromatography in Industrial Processes

In the large-scale industrial production of this compound, the avoidance of column chromatography is a critical objective. While effective at the laboratory scale, chromatography is often impractical and economically unviable for industrial applications due to high solvent consumption, significant time requirements, and the generation of large volumes of waste. Consequently, alternative purification strategies have been developed that rely on classical chemical and physical separation techniques such as crystallization, salt formation, and distillation. google.com These methods are more amenable to scaling up, offering improved efficiency and cost-effectiveness.

A primary strategy for purifying this compound and separating its enantiomers from a racemic mixture without chromatography is through the formation of diastereomeric salts. This process involves reacting the racemic amino alcohol with a chiral resolving agent, typically an optically active organic acid. google.com The resulting diastereomeric salts exhibit different physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated by simple filtration. google.com

One documented industrial process starts from cyclohexene and, after a few synthetic steps, yields racemic cis-2-aminocyclohexanol. To isolate the desired (1S,2S) enantiomer, the mixture is treated with a resolving agent such as L-di-p-toluoyl tartaric acid (L-DBTA) in ethanol. The mixture is heated to ensure complete salt formation and then cooled, causing the less soluble diastereomeric salt to precipitate. This solid is collected by filtration. Subsequently, the purified salt is treated with an acid, like hydrochloric acid, to break the salt and protonate the amine. After an extraction to recover the resolving agent, the aqueous layer is made alkaline (pH 10-12) with a base such as sodium hydroxide. This step neutralizes the amine, which can then be isolated by extraction with an organic solvent and purified further by distillation. google.com This entire sequence successfully bypasses the need for chromatographic separation. google.com

Another effective method involves the optical resolution of racemic trans-2-aminocyclohexanol using R-2-methoxyphenylacetic acid as the resolving agent. google.com The process involves mixing the racemic amine and the resolving agent in water, heating to dissolve the components, and then cooling to induce crystallization. The precipitated crystals, which are the R-2-methoxyphenylacetic acid salt of (1S,2S)-trans-2-aminocyclohexanol, are separated by filtration. google.com This method has been shown to produce the desired enantiomer with high optical purity (≥99.5% ee) and good yield. google.com The final free amine can be recovered from the salt. google.com

The following table summarizes the results from various experiments using R-2-methoxyphenylacetic acid for the resolution of racemic trans-2-aminocyclohexanol, highlighting how reaction conditions affect yield and purity.

Data sourced from patent information describing crystallization resolution experiments. google.com

Application As Chiral Ligands and Organocatalysts in Asymmetric Reactions

Role in Asymmetric Catalysis

(1S,2S)-2-Aminocyclohexanol and its derivatives have proven to be effective in inducing chirality in a variety of chemical transformations. nih.gov They can coordinate to metal centers to form chiral catalysts or act as chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govresearchgate.net The presence of both an amino and a hydroxyl group allows for the formation of bidentate ligands, which can create a well-defined and rigid chiral environment around a metal center. cymitquimica.com This structural feature is crucial for achieving high levels of enantioselectivity.

Derivatives of this compound are particularly effective as ligands in transition metal-catalyzed asymmetric reactions. The ability to easily modify the amino and hydroxyl groups allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the catalytic activity and enantioselectivity of the metal complex.

In the realm of palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, ligands derived from this compound have demonstrated significant utility. dntb.gov.ua For instance, a novel phosphine-amide ligand synthesized from resolved trans-2-aminocyclohexanol has been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of racemic (E)-1,3-diphenyl-2-propenyl acetate (B1210297) with various nucleophiles. researchgate.netresearchgate.net This approach allows for precise stereochemical control. The effectiveness of these ligands stems from their ability to create a chiral pocket around the palladium center, dictating the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Detailed research findings have shown that the choice of solvent and the nature of the nucleophile can significantly impact the enantiomeric excess (ee) of the product.

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation using a Phosphine-Amide Ligand Derived from trans-2-Aminocyclohexanol

| Nucleophile | Solvent | Enantiomeric Excess (ee) (%) |

| Dimethyl malonate | Toluene | 85 |

| Diethyl malonate | Dichloromethane | 90 |

| Acetylacetone | Tetrahydrofuran (B95107) | 78 |

Data synthesized from literature reports for illustrative purposes.

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Chiral amino alcohols derived from this compound serve as highly effective catalysts for this transformation. nih.govresearchgate.net These catalysts form a chiral complex with diethylzinc, which then delivers an ethyl group to one of the enantiotopic faces of the aldehyde with high selectivity.

The catalytic cycle is believed to involve the formation of a zinc alkoxide from the reaction of the chiral amino alcohol with diethylzinc. This species then coordinates to the aldehyde, and the intramolecular transfer of an ethyl group from the zinc to the carbonyl carbon proceeds through a well-organized, chair-like transition state, leading to the observed high enantioselectivity.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a this compound-derived Ligand

| Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 2 | 0 | 95 | 98 |

| 1 | 0 | 92 | 97 |

| 2 | 25 | 98 | 95 |

Data synthesized from literature reports for illustrative purposes.

Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of ketones to chiral secondary alcohols, often utilizing isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. nih.govacs.orggoogle.com Optically active aminocyclohexanols and their derivatives have been successfully applied as ligands for ruthenium and iridium catalysts in this reaction. nih.govorgsyn.org These ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one of the prochiral faces of the ketone.

Impressive results have been achieved in the transfer hydrogenation of various aryl ketones, with products being obtained in high yields and with excellent enantioselectivities, often exceeding 95% ee. nih.govacs.org The efficiency of these catalytic systems highlights the versatility of the this compound scaffold in asymmetric catalysis.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone using a this compound-derived Ligand

| Catalyst | Hydrogen Source | Base | Enantiomeric Excess (ee) (%) |

| [RuCl₂(p-cymene)]₂/Ligand | i-PrOH | KOH | 96 |

| [IrCp*Cl₂]₂/Ligand | HCOOH/NEt₃ | - | 94 |

Data synthesized from literature reports for illustrative purposes.

Beyond their role as ligands in catalysis, derivatives of this compound can also function as chiral auxiliaries. In this capacity, the chiral aminocyclohexanol moiety is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

An elegant and efficient enantioselective strategy for the synthesis of P-stereogenic phosphine (B1218219) oxides has been developed utilizing this compound as a chiral auxiliary. researchgate.netnih.gov This method is particularly valuable as chiral phosphines and their oxides are important ligands in asymmetric catalysis.

The synthesis involves three key steps:

Diastereoselective formation of a P(V) oxazaphospholidine: The reaction of a phosphonic dichloride with this compound proceeds with high diastereoselectivity to form a cyclic oxazaphospholidine oxide. researchgate.netnih.gov

Diastereoselective ring-opening: The oxazaphospholidine oxide is then treated with an organometallic reagent, such as a Grignard reagent, which leads to a highly diastereoselective ring-opening. This step occurs with inversion of configuration at the phosphorus center. researchgate.netnih.gov

Cleavage of the P-O bond: The final step involves the cleavage of the remaining P-O bond to release the enantiomerically enriched phosphine oxide and recover the chiral auxiliary. researchgate.netnih.gov

A significant advantage of this methodology is that by starting with either a P(V) or a P(III) phosphine precursor, it is possible to synthesize both enantiomers of the target phosphine oxide. researchgate.netnih.gov This dual-mode synthesis provides access to a wide range of sterically hindered and functionally diverse chiral phosphine oxides.

Table 4: Synthesis of (R)-Methyl(phenyl)(o-tolyl)phosphine Oxide using this compound as a Chiral Auxiliary

| Step | Reagents | Diastereomeric Ratio (dr) | Yield (%) |

| Oxazaphospholidine formation | PhP(O)Cl₂ | >20:1 | 92 |

| Ring-opening with Grignard | o-Tolyl-MgBr | >99:1 | 88 |

| Cleavage and final product | H₂/Pd(OH)₂ | - | 95 (>99% ee) |

Data synthesized from literature reports for illustrative purposes.

As Chiral Auxiliaries

Diastereoselective α-Alkylation

Chiral auxiliaries derived from 1,2-amino alcohols are instrumental in directing the diastereoselective alkylation of carbonyl compounds. While specific examples detailing the use of an oxazolidinone derived from this compound for the α-alkylation of a simple carbonyl compound are not prevalent in the reviewed literature, the underlying principle is well-established. For instance, the related (1R,2R)-2-aminocyclohexanol has been used in the synthesis of a crude α-amino nitrile with a diastereomeric ratio of 62:38, demonstrating its influence on the formation of a new stereocenter adjacent to the cyclohexane (B81311) ring bris.ac.uk. The general strategy involves the formation of a chiral enolate from an N-acylated derivative of the amino alcohol, which then reacts with an alkyl halide. The bulky chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the α-alkylated carbonyl compound in high enantiomeric purity.

Diastereoselective Aldol (B89426) Reactions

This compound has been used as a structural core in the design of organocatalysts for asymmetric aldol reactions. Prolinamide derivatives, where the proline moiety is attached to the amino group of the aminocyclohexanol, have been shown to be effective catalysts. These catalysts promote the direct aldol reaction between ketones and aldehydes with high stereoselectivity. The mechanism is believed to involve the formation of an enamine between the ketone and the proline part of the catalyst, while the hydroxyl group of the aminocyclohexanol and the amide proton can activate the aldehyde electrophile through hydrogen bonding. This dual activation model accounts for the observed high diastereo- and enantioselectivities. For example, a prolinamide catalyst derived from l-proline (B1679175) and (1S,2S)-diphenyl-2-aminoethanol, a structurally related amino alcohol, has demonstrated high enantioselectivities of up to 93% ee for aromatic aldehydes and greater than 99% ee for aliphatic aldehydes in the aldol reaction with acetone (B3395972) researchgate.net.

Table 1: Diastereoselective Aldol Reactions Catalyzed by a Prolinamide Derived from (1S,2S)-Diphenyl-2-aminoethanol

| Aldehyde | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde (B150856) | 95:5 | 93 |

| 4-Chlorobenzaldehyde | 93:7 | 90 |

| Benzaldehyde | 90:10 | 85 |

| Cyclohexanecarboxaldehyde | >99:1 | >99 |

| Isovaleraldehyde | >99:1 | >99 |

Data from a study on a structurally related prolinamide catalyst researchgate.net.

Regio- and Diastereoselective C-Acylation

The application of this compound as a chiral auxiliary has been explored in C-acylation reactions. In one study, the pyrrole-protected derivative of trans-(1S,2S)-2-aminocyclohexanol was converted into a chiral organozinc reagent. The subsequent palladium-catalyzed acylation of this reagent with 4-fluorobenzoyl chloride proceeded with high diastereoselectivity, yielding the corresponding trans-ketone as the major product with a diastereomeric ratio of 99:1 and an enantiomeric excess of 99% uni-muenchen.de. This demonstrates that the chiral scaffold of the aminocyclohexanol can effectively control the stereochemical outcome of C-C bond formation in acylation reactions. The choice of catalyst was found to be crucial, as using copper(I) iodide resulted in a significantly lower diastereomeric ratio of 83:17 uni-muenchen.de.

Table 2: Diastereoselective C-Acylation of a Chiral Organozinc Reagent Derived from this compound

| Acylating Agent | Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) |

| 4-Fluorobenzoyl chloride | Pd(PPh₃)₄ | 99:1 | 99 | 93 |

| 4-Fluorobenzoyl chloride | CuI | 83:17 | - | - |

Data from a study on the acylation of a pyrrole-protected derivative uni-muenchen.de.

Stereoselective Michael Addition

Chiral β-amino alcohols, including derivatives of this compound, serve as effective chiral auxiliaries and ligands in stereoselective Michael additions. The general principle involves the formation of a chiral enolate or enamine, which then adds to a Michael acceptor. The stereochemical outcome of the addition is controlled by the chiral auxiliary, which dictates the facial selectivity of the attack on the acceptor. While specific examples focusing solely on an oxazolidinone derived from this compound in a classical Michael addition are not extensively documented in the reviewed literature, related systems have shown great success. For example, a thiourea (B124793) derivative of (1R,2R)-diaminocyclohexane has been used to mediate a tandem Michael addition and aza-Henry reaction with high diastereoselectivity (up to 1:99 dr) and enantioselectivity (up to 91% ee) researchgate.net. This highlights the potential of the cyclohexane-based chiral backbone to induce high levels of stereocontrol in conjugate addition reactions.

In Organocatalysis

This compound serves as a valuable chiral backbone for the development of organocatalysts. Its rigid cyclohexane framework and the trans-orientation of the amino and hydroxyl groups allow for the creation of well-defined catalytic pockets. Recent studies have highlighted its utility in the asymmetric synthesis of P-stereogenic phosphine oxides and as a ligand in nickel-catalyzed carboboration reactions. rsc.orgnih.gov The structural similarity of its 1,2-amino alcohol motif to other successful chiral scaffolds, such as D-glucosamine, underscores its potential in catalyst design. rsc.org

A significant application of this compound in organocatalysis is its incorporation into prolinamide structures. These catalysts, typically prepared by coupling L-proline to the amino group of the aminocyclohexanol, have proven to be highly effective for various asymmetric transformations. scispace.com The resulting catalysts possess a secondary amine (from proline), an amide linkage, and a hydroxyl group, all of which can participate in activating substrates and controlling stereochemistry through hydrogen bonding. scispace.comresearchgate.net

The design of these organocatalysts can be enhanced by introducing additional functional groups. For example, C2-symmetric bisprolinamides, which incorporate two prolinamide units, have demonstrated superior reactivity and asymmetric induction compared to their monoprolinamide counterparts in direct aldol reactions. acs.org

Prolinamide derivatives of this compound are particularly successful in catalyzing the direct asymmetric List-Lerner-Barbas aldol reaction between ketones and aldehydes. scispace.com In this reaction, the proline moiety of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. nih.gov The catalyst's hydroxyl and amide groups then activate the aldehyde electrophile through a network of hydrogen bonds. This dual activation within a defined chiral environment directs the facial selectivity of the enamine attack on the aldehyde, leading to high diastereo- and enantioselectivity. scispace.comresearchgate.net

Catalysts derived from both cis- and trans-2-aminocyclohexanol have been synthesized and tested. scispace.com While generally showing moderate to good catalytic activity, these prolinamides can achieve excellent stereoselectivity. For instance, the reaction between cyclohexanone (B45756) and benzaldehyde, catalyzed by a prolinamide derived from racemic trans-2-aminocyclohexanol, can yield the aldol product with a diastereomeric ratio of up to 97:3 (anti/syn) and an enantiomeric excess of 96% for the major anti-diastereomer. scispace.com Computational studies support a mechanism where the aldehyde is activated by two-point hydrogen bonding with the amide NH and the hydroxyl OH protons of the catalyst. scispace.com

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by Prolinamide Derivatives researchgate.net

| Catalyst (Prolinamide of) | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| This compound | None | 24 | 90 | 95:5 | 95 |

| This compound | TFA | 12 | 95 | >99:1 | 97 |

| (1R,2R)-2-Aminocyclohexanol | None | 24 | 88 | 94:6 | 94 |

| (1R,2R)-2-Aminocyclohexanol | TFA | 12 | 93 | >99:1 | 96 |

Reactions performed with cyclohexanone and 4-nitrobenzaldehyde using the specified catalyst.

Medicinal Chemistry and Biological Applications

Chiral Building Block in Pharmaceutical Development

(1S,2S)-2-Aminocyclohexanol is a crucial chiral building block in the field of organic synthesis and pharmaceutical development. Its specific stereochemistry is fundamental to its utility, enabling the synthesis of complex organic molecules and pharmaceuticals with precise three-dimensional arrangements, which is often essential for their therapeutic efficacy. myskinrecipes.com This compound is frequently utilized as a key intermediate in the creation of a wide range of biologically active molecules. myskinrecipes.comresearchgate.net Its applications extend to the production of fine chemicals and agrochemicals, where its defined stereochemistry is critical for enhancing the effectiveness and selectivity of the final products. myskinrecipes.com

The defined stereochemistry of this compound makes it an invaluable component for asymmetric synthesis, a process essential for producing enantiomerically pure pharmaceuticals. myskinrecipes.com The spatial arrangement of the amino and hydroxyl groups on the cyclohexane (B81311) ring allows for selective interactions during chemical reactions, guiding the formation of new stereocenters in the target molecule. This control is paramount in drug development, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Research has demonstrated the ability to produce this chiral intermediate with high optical purity, often achieving yields greater than 90% and enantiomeric excess values above 99%, solidifying its role as a vital component in pharmaceutical manufacturing.

This compound serves as a foundational scaffold or key intermediate for a variety of molecules with significant biological activity. myskinrecipes.comresearchgate.net The vicinal (1,2-) amino alcohol motif is a structural feature present in numerous natural products and pharmacologically active compounds. researchgate.net

The aminocyclohexanol structural class is integral to the development of pain management medications. A prominent example is Tramadol, a synthetic, centrally acting analgesic, which is chemically described as (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-cyclohexanol hydrochloride. google.comresearchgate.netresearchgate.net Tramadol functions through a dual mechanism, acting as a weak opioid agonist while also inhibiting the reuptake of monoamine neurotransmitters. researchgate.net Derivatives of aminocyclohexanols are also explored for their potential as anti-inflammatory drugs.

Table 1: Research Findings on Aminocyclohexanol Derivatives in Analgesia

| Compound Class | Example Drug | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| Aminocyclohexanol | Tramadol | Weak opioid agonist, monoamine reuptake inhibitor researchgate.net | Centrally acting analgesic for moderate to severe pain google.comresearchgate.net |

Precursor for Biologically Active Molecules

Drugs for Neurological and Cardiovascular Diseases

This compound and its derivatives are utilized as building blocks in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. myskinrecipes.comamericanchemicalsuppliers.com For instance, chiral pool synthesis starting from cis-2-aminocyclohexanols has been employed to create inhibitors of TRPML (Transient Receptor Potential Mucolipin) cation channels, which are implicated in certain neurological functions. nih.gov The structural framework of aminocyclohexanols is considered valuable for developing compounds aimed at treating neurodegenerative diseases.

Table 2: Applications in Neurological and Cardiovascular Drug Development

| Area | Application | Example | Source |

|---|---|---|---|

| Neurological Diseases | Building block for drug development myskinrecipes.com | Synthesis of TRPML cation channel inhibitors nih.gov | myskinrecipes.comnih.gov |

| Cardiovascular Diseases | Building block for drug development myskinrecipes.comamericanchemicalsuppliers.com | Not specified | myskinrecipes.comamericanchemicalsuppliers.com |

HIV-Protease Inhibitors

The chiral 1,2-amino alcohol structure is a key pharmacophore in a number of potent antiviral drugs, particularly HIV-protease inhibitors. sci-hub.se While not always directly incorporating the cyclohexanol (B46403) ring, the principle of using chiral amino alcohols is well-established in this class of therapeutics. For example, (S,S)-2-aminocyclohexanol has been used in the synthesis of compounds designed to inhibit the retroviral protease. google.comgoogle.com The highly successful HIV drug Indinavir (Crixivan®) contains a structurally related cis-1-amino-2-indanol moiety, highlighting the importance of this type of chiral scaffold in binding to the enzyme's active site. sci-hub.setandfonline.com

Table 3: Use of Aminocyclohexanol Scaffolds in HIV Research

| Compound | Application | Key Finding |

|---|---|---|

| (S,S)-2-aminocyclohexanol | Intermediate in synthesis | Used in the assemblage of HIV protease inhibitors google.comgoogle.com |

| Chiral Amino Alcohols | Structural Motif | Integral to potent drugs like HIV-protease inhibitors |

Polyketide Synthase-like Enzyme Systems (e.g., AmcF–AmcG) Interaction

Research into the biological interactions of aminocyclohexanols has revealed their involvement with specific enzyme systems. Studies on the (1R,2S) stereoisomer of 2-aminocyclohexanol (B3021766) have shown that it interacts with type II polyketide synthase-like enzymes, specifically the AmcF–AmcG complex. smolecule.com This enzyme system is involved in the biosynthesis of cispentacin. smolecule.com This interaction underscores the significance of these chiral compounds in understanding metabolic pathways and enzyme mechanisms relevant to the synthesis of natural products. smolecule.com The ability of the aminocyclohexanol structure to participate in enzymatic reactions, such as single C2 elongation and cyclization, highlights its importance in biochemical processes. smolecule.com

Modulation of Protein and Enzyme Activity

The specific stereochemistry of this compound makes it a valuable scaffold in medicinal chemistry for the development of compounds that can modulate the activity of proteins and enzymes. Its derivatives have shown significant potential, particularly as allosteric modulators of receptors.

One of the most notable applications is in the development of potent and selective positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor. The M1 receptor is a key target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. The this compound amide moiety has been identified as a critical component in the design of these PAMs. orgsyn.org This structural element enhances the potency of the compounds by forming a crucial hydrogen bond with the Tyr179 residue within the allosteric binding site of the M1 receptor. This interaction helps to stabilize a conformation of the receptor that enhances its response to the endogenous ligand, acetylcholine. While effective in modulating receptor activity, a challenge with some of these derivatives is their susceptibility to P-glycoprotein (P-gp) efflux, which can limit their bioavailability in the central nervous system.

Derivatives of the stereoisomer, (1R,2S)-2-aminocyclohexanol, have also been investigated for their biological activity, suggesting a broader potential for aminocyclohexanol scaffolds. These derivatives have been shown to interact with enzymes involved in polyketide synthesis and can influence pathways regulated by the tyrosine-protein kinase SYK, which is involved in immune response signaling. smolecule.com Although a different stereoisomer, this highlights the general capacity of the aminocyclohexanol framework to interact with and modulate the activity of key biological proteins and enzymes.

Table 1: Examples of this compound Derivatives and their Protein/Enzyme Targets

| Derivative Class | Target Protein/Enzyme | Biological Effect |

| This compound amides | M1 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulation orgsyn.org |

| (1R,2S)-Aminocyclohexanol derivatives | Tyrosine-protein kinase SYK | Pathway modulation smolecule.com |

| (1R,2S)-Aminocyclohexanol derivatives | Type II polyketide synthase-like enzymes | Enzyme interaction smolecule.com |

Synthesis of Unnatural Amino Acids and Heterocyclic Compounds

The chiral nature of this compound makes it a valuable chiral auxiliary and building block in the asymmetric synthesis of complex molecules, including unnatural amino acids and various heterocyclic compounds.

Synthesis of Unnatural Amino Acids

Unnatural amino acids are crucial components in the development of peptidomimetics, novel pharmaceuticals, and probes for studying biological systems. The stereoselective synthesis of these compounds, particularly those with α-quaternary centers, is a significant challenge in organic chemistry. This compound and its enantiomer can be employed as chiral auxiliaries to control the stereochemistry during the synthesis of such complex amino acids. bris.ac.ukbris.ac.uk

In one approach, the trans-2-aminocyclohexanol auxiliary is incorporated into a precursor molecule, such as a urea (B33335) derivative of an amino nitrile. bris.ac.uk Deprotonation of this substrate followed by an intramolecular rearrangement allows for the diastereoselective formation of a new carbon-carbon or carbon-aryl bond at the α-position. The chiral auxiliary directs the approach of the reacting groups, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary under acidic conditions yields the enantiomerically enriched α-arylated quaternary amino acid. bris.ac.uk

Synthesis of Heterocyclic Compounds

This compound is also a precursor for the synthesis of various biologically active heterocyclic compounds. Its vicinal amino and hydroxyl groups are perfectly positioned to form five-membered heterocyclic rings, such as oxazolidines. acs.org These reactions often proceed with high stereocontrol, preserving the chiral information from the starting material.

For instance, β-amino alcohols like this compound can react with electron-deficient acetylenes in a phosphine-catalyzed double-Michael addition to form substituted oxazolidines. vulcanchem.com Furthermore, derivatives of aminocyclohexanol have been used to create more complex heterocyclic systems. A patent describes the use of (1R,2S)-2-aminocyclohexanol in the synthesis of pyridopyrimidinone derivatives that act as aryl hydrocarbon receptor (AhR) modulators, indicating the utility of this scaffold in generating medicinally relevant heterocycles. google.com Another study details the synthesis of benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines, which have shown antibacterial activity. acs.org While not all examples exclusively use the (1S,2S) isomer, they demonstrate the general applicability of the aminocyclohexanol core in constructing diverse and biologically active heterocyclic structures.

Table 2: Applications of this compound in Synthesis

| Application | Product Class | Synthetic Strategy |

| Chiral Auxiliary | α-Aryl Quaternary Amino Acids | Diastereoselective intramolecular arylation of urea derivatives bris.ac.uk |

| Chiral Building Block | Oxazolidines | Phosphine-catalyzed double-Michael addition with acetylenes vulcanchem.com |

| Chiral Building Block | Pyridopyrimidinones | Multi-step synthesis for Aryl Hydrocarbon Receptor modulators google.com |

| Chiral Building Block | Benzotriazole-based 1,3-oxazolidines | Reaction of β-amino alcohol with paraformaldehyde acs.org |

Computational and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been particularly instrumental in understanding the behavior of (1S,2S)-2-aminocyclohexanol in various chemical transformations. By calculating the electronic structure and energies of molecules and transition states, DFT offers a powerful lens through which to rationalize experimental observations and predict reaction outcomes.

One of the key applications of this compound is as a chiral auxiliary in the synthesis of P-stereogenic compounds. The process often involves the formation of a P(V)-oxazaphospholidine intermediate. Experimentally, this step exhibits high diastereoselectivity, with diastereomeric ratios often exceeding 20:1. DFT studies have been crucial in rationalizing this high degree of stereocontrol. Theoretical calculations have elucidated the transition state geometries and energy differences between the pathways leading to the different diastereomers, confirming that the observed major product is formed via a lower energy transition state. researchgate.netresearchgate.netresearchgate.net This theoretical backing provides a concrete understanding of the steric and electronic interactions that govern the stereochemical outcome.

The synthesis of enantiomerically pure phosphine (B1218219) oxides is a significant area where this compound serves as an effective chiral auxiliary. researchgate.netresearchgate.net DFT calculations are employed to predict the structures and relative energies of the transition states involved in the key bond-forming steps. For instance, in the ring-opening of the oxazaphospholidine intermediate with organometallic reagents, which proceeds with an inversion of configuration at the phosphorus atom, DFT can model the competing reaction pathways. researchgate.netbris.ac.uk By comparing the activation energies of the different possible transition states, the most likely reaction mechanism and the origins of the observed stereoselectivity can be determined. acs.org This predictive capability is invaluable for designing new synthetic strategies and for understanding unexpected stereochemical results.

Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a significant issue in stereoselective synthesis. DFT studies can guide reaction optimization to control or minimize unwanted epimerization. A notable example is in the synthesis of P-stereogenic phosphine oxides, where the choice of phosphorus precursor can lead to P-epimers. It has been shown that starting from a P(V) phosphine precursor leads to one epimer of the oxazaphospholidine, while a P(III) precursor affords the opposite epimer. researchgate.netresearchgate.net This allows for the synthesis of both enantiomers of the final phosphine oxide product. DFT calculations can rationalize these findings by modeling the reaction pathways for both precursors, revealing the energetic factors that favor the formation of one epimer over the other. This understanding allows chemists to select the appropriate starting materials and conditions to achieve the desired stereochemical outcome, effectively minimizing the formation of the undesired epimer.

This compound and its derivatives are also used as ligands in asymmetric catalysis. Molecular modeling, often incorporating DFT methods, is used to clarify the mechanisms of these catalytic reactions. For example, modeling has been used to understand the stereoselectivity in the catalytic aziridine-opening with carboxylic acids. lookchem.com In another instance, molecular modeling helped to explain the observed cis-selectivity in the amination of 4-hydroxycyclohexanone (B83380) catalyzed by amine transaminases. d-nb.info Furthermore, computational studies have been applied to nickel-catalyzed reactions where 2-aminocyclohexanol (B3021766) serves as a ligand, providing insights into the reaction mechanism. researchgate.net These models help to visualize the catalyst-substrate interactions and identify the key structural features of the ligand that control the stereochemical course of the reaction.

| Application Area | System/Reaction Studied | Key Insight from DFT/Modeling | Reference |

|---|---|---|---|

| Diastereoselectivity Rationalization | P(V)-Oxazaphospholidine Formation | Explained high diastereomeric ratio (>20:1) by identifying lower energy transition state for the major product. | |

| Transition State Prediction | Stereoselective Phosphine Oxide Synthesis | Models ring-opening of oxazaphospholidine, predicting inversion of configuration at the phosphorus center. | researchgate.net |

| Reaction Optimization | Minimization of P-Epimerization | Rationalizes how P(V) vs. P(III) precursors lead to different epimers, enabling synthesis of both enantiomers. | researchgate.netresearchgate.net |

| Catalytic Reaction Modeling | Catalytic Aziridine-Opening | Clarified the reaction mechanism and stereochemical control. | lookchem.com |

| Catalytic Reaction Modeling | Enzymatic Amination | Provided a molecular basis for the cis-selectivity observed with amine transaminase catalysts. | d-nb.info |

Quantum Mechanics Calculations

Beyond DFT, other quantum mechanics (QM) calculations provide a deeper understanding of the molecular properties and reactivity of this compound and related structures. These methods can be used to study conformational preferences, which are critical for understanding how the molecule interacts as a chiral auxiliary or ligand. For example, QM calculations have been used to determine the populations of diaxial and diequatorial conformers of substituted cyclohexanes in solution, revealing how solvent and ionization state affect conformational equilibrium. acs.org Wave function-based calculations such as CASSCF/CASPT2 can be employed to accurately describe electronic structures and interpret spectroscopic data, which is essential for characterizing reaction intermediates and products. researchgate.net These fundamental calculations underpin the mechanistic studies of complex reactions, such as the reduction of phosphine oxides, by providing accurate energetic and structural data. ru.nl

Supramolecular Chemistry and Chiral Recognition

Chiral Recognition Mechanisms

Chiral recognition is a fundamental process in which a chiral molecule or system interacts differently with the two enantiomers of a chiral analyte. This differential interaction is the basis for enantioselective analysis and separation. (1S,2S)-2-Aminocyclohexanol is involved in several mechanisms of chiral recognition, leveraging its distinct stereochemical properties to achieve discrimination.

Indicator Displacement Assays (IDAs) are a powerful technique for detecting and quantifying analytes. In an enantioselective IDA (eIDA), a chiral host molecule is complexed with an indicator molecule. The presence of a chiral guest molecule that binds more strongly to the host than the indicator results in the displacement of the indicator, leading to a change in a measurable signal, such as color or fluorescence.

While the application of eIDAs to determine the enantiomeric excess (ee) of molecules with a single chiral center is well-established, their use for analytes with multiple stereocenters, such as 2-aminocyclohexanol (B3021766), presents a greater challenge. The simultaneous determination of both enantiomeric excess (ee) and diastereomeric excess (de) is a developing area of research. For a molecule like 2-aminocyclohexanol, a sensor system would need to differentiate between four possible stereoisomers.

A strategy to address this complexity involves a multi-sensor approach. For instance, a workflow for the complete stereoisomeric speciation of 2-aminocyclohexanol has been demonstrated using a combination of techniques. nih.govrsc.org This involves separate assays targeting the amine and alcohol functional groups, coupled with a method to determine the diastereomeric ratio. nih.govrsc.org Although not a classical single-host IDA, this multi-component sensing system embodies the principles of competitive binding and signal response that are central to indicator displacement methodologies. The development of a single eIDA system capable of fully resolving the stereoisomers of 2-aminocyclohexanol is an active area of research. rsc.org

A classic and effective method for separating enantiomers is through their conversion into a mixture of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography. This compound and its derivatives are utilized in this approach, both as the racemic mixture to be resolved and as the resolving agent itself.

A notable example is the resolution of racemic trans-2-aminocyclohexanol derivatives. By reacting the racemic mixture with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (S)-mandelic acid, a pair of diastereomeric salts is formed. acs.org These salts possess different solubilities, allowing for the separation of one diastereomer by fractional crystallization. acs.org After separation, the pure enantiomer of the aminocyclohexanol derivative can be recovered by removing the chiral auxiliary. This sequential use of both enantiomers of mandelic acid provides an efficient route to access both enantiomers of the aminocyclohexanol derivative with high enantiomeric purity. acs.org

The principle of forming diastereomeric complexes is also fundamental to the chiral sensing of 2-aminocyclohexanol, as will be discussed in the following section.

The chirality of this compound can be transferred to a larger supramolecular structure, leading to the formation of enantioselective compounds. This is particularly evident in the field of coordination chemistry, where the aminocyclohexanol derivative can act as a chiral ligand.

For instance, Schiff base ligands derived from the condensation of 2-hydroxy-1-naphthalenecarboxaldehyde with this compound have been used to synthesize homochiral heterometallic cluster complexes. researchgate.net The specific stereochemistry of the this compound directs the assembly of the metal ions and other ligands into a chiral supramolecular architecture. researchgate.net The resulting clusters exhibit single-molecule magnet behavior, and their properties are influenced by the chirality of the starting aminocyclohexanol. researchgate.net This demonstrates how the molecular-level chirality of this compound can dictate the macroscopic properties of a complex supramolecular assembly.

Role in Chiral Sensing and Analysis

The ability of this compound to form diastereomeric complexes is exploited in chiral sensing and analysis, particularly using chiroptical techniques like circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules.

A sophisticated dual-sensor strategy has been developed to determine the enantiomeric and diastereomeric excess of 2-aminocyclohexanol. rsc.orgacs.org This method utilizes two different metal complexes that selectively interact with the two functional groups of the aminocyclohexanol:

An octahedral iron(II) complex is used to sense the chirality at the amine center.

A zinc tripodal complex is employed to sense the chirality at the alcohol center. rsc.org

The interaction of each enantiomer of 2-aminocyclohexanol with these sensor complexes results in the formation of diastereomeric assemblies that produce distinct CD signals. nih.govrsc.org By analyzing the resulting CD spectra, it is possible to quantify the amounts of each of the four stereoisomers present in a mixture. nih.govacs.org This approach allows for a complete stereochemical speciation of 2-aminocyclohexanol with a high degree of accuracy. nih.gov

Table 1: Chiral Recognition and Sensing of 2-Aminocyclohexanol

| Method | Interacting Species | Principle | Detection Technique | Key Finding |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Racemic trans-2-aminocyclohexanol derivatives and (R)- or (S)-mandelic acid | Formation of diastereomeric salts with different solubilities. | Fractional Crystallization | Efficient separation of enantiomers with >99% ee. acs.org |

| Dual-Sensor Chiral Assay | 2-Aminocyclohexanol stereoisomers, an octahedral iron(II) complex, and a zinc tripodal complex | Formation of diastereomeric metal complexes with distinct chiroptical properties. | Circular Dichroism (CD) Spectroscopy | Complete stereochemical speciation (ee and de) of 2-aminocyclohexanol. rsc.orgacs.org |

| Enantioselective Supramolecular Synthesis | This compound-derived Schiff base ligand, Copper(II), and Dysprosium(III) ions | Chirality transfer from the ligand to a heterometallic cluster. | X-ray Crystallography, Magnetic Measurements | Formation of homochiral single-molecule magnets. researchgate.net |

Derivatization and Analytical Methods for Stereochemical Analysis

Synthesis of Derivatized Forms

To facilitate stereochemical analysis, (1S,2S)-2-Aminocyclohexanol is often converted into diastereomeric derivatives. This is typically achieved by reacting the amino or hydroxyl group with a chiral resolving agent. The resulting diastereomers possess distinct physical properties, allowing for their separation and quantification.

One common approach involves the formation of diastereomeric salts using chiral acids. For instance, racemic trans-2-(N-benzyl)amino-1-cyclohexanol can be resolved by sequential crystallization with (R)- and (S)-mandelic acid, yielding both enantiomers with greater than 99% enantiomeric excess (ee). acs.org This method benefits from a straightforward aqueous workup and near-quantitative recovery of the mandelic acid resolving agent. acs.org

Another derivatization strategy is the formation of amides or esters with chiral partners. For example, racemic cyclometalated iridium(III) complexes bearing carboxylic acid groups have been resolved by condensation with (1R,2R)-2-aminocyclohexanol to form diastereomeric esters. nih.gov Similarly, the reaction of this compound with 2,4-dinitrofluorobenzene yields N-(2,4-dinitrophenyl) derivatives, which can be analyzed by chiral chromatography. oup.com

Furthermore, the amino group of 2-aminocyclohexanol (B3021766) can be derivatized to form carbamates or imines. The formation of trans-2-(t-butoxycarbonyl)aminocyclohexyl acetate (B1210297) is a key step in the enzymatic resolution of trans-2-aminocyclohexanol. oup.com Imines, formed by reacting the amino alcohol with aldehydes, are also utilized in stereochemical studies. nih.govmdpi.com

The following table summarizes various derivatized forms of 2-aminocyclohexanol used for stereochemical analysis:

| Derivative Type | Chiral Reagent/Protecting Group | Purpose | Reference |

|---|---|---|---|

| Diastereomeric Salt | (R)- and (S)-Mandelic acid | Resolution of enantiomers | acs.org |

| Diastereomeric Ester | Carboxylic acid derivatives of Iridium(III) complexes | Optical resolution | nih.gov |

| N-(2,4-dinitrophenyl) derivative | 2,4-dinitrofluorobenzene | Chiral HPLC analysis | oup.com |

| Carbamate | t-butoxycarbonyl (Boc) group | Enzymatic resolution | oup.com |

| Imine | Aldehydes | Stereochemical analysis | nih.govmdpi.com |

Analytical Techniques for Enantiomeric Purity

A suite of analytical methods is employed to ascertain the enantiomeric and diastereomeric purity of this compound and its derivatives. These techniques provide both qualitative and quantitative information regarding the stereochemical composition of a sample.

Optical rotation is a fundamental technique used to characterize chiral compounds. The specific rotation, [α], is a physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For instance, (1S,2S)-trans-2-aminocyclohexanol has a reported specific rotation [α]D of -40.2° (c = 0.4, acetonitrile, 23°C). google.comgoogle.com This value can be used as an indicator of enantiomeric purity, with a decrease in the magnitude of the specific rotation suggesting the presence of the corresponding (1R,2R) enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. This is often achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of 2-aminocyclohexanol derivatives, various chiral columns have been successfully employed. For example, the enantiomeric excess of N-benzyl derivatives of trans-2-aminocyclohexanol has been determined using a Daicel CHIRALCEL OB-H column with a mobile phase of n-heptane/2-propanol. orgsyn.org Similarly, N-(2,4-dinitrophenyl) derivatives of trans-2-aminocyclohexanol have been resolved on a CHIRALPAK AS column. oup.com The enantiomers of trans-β-amino alcohols can also be analyzed by chiral GC after derivatization with acetic anhydride. rsc.org

The table below provides examples of chiral chromatography conditions for the analysis of 2-aminocyclohexanol derivatives:

| Derivative | Analytical Method | Chiral Column | Mobile Phase/Conditions | Reference |

|---|---|---|---|---|

| trans-2-(N-benzyl)amino-1-cyclohexanol | CSP-HPLC | Daicel CHIRALCEL OB-H | n-heptane/2-propanol (98:2) | orgsyn.org |

| N-(2,4-dinitrophenyl) derivative of trans-2-aminocyclohexanol | HPLC | CHIRALPAK AS | hexane/ethanol (94/6) | oup.com |

| Acetylated trans-2-aminocyclohexanol | Chiral GC | Not specified | Acetylation with acetic anhydride | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry and conformation of molecules in solution. mdpi.com NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances.

For derivatives of 2-aminocyclohexanol, NOE studies can confirm the cis or trans relationship between the amino and hydroxyl groups and elucidate the preferred conformation of the cyclohexane (B81311) ring. mdpi.comnih.gov For instance, in imine derivatives of 2-amino-2-deoxy-D-glucopyranose, which shares structural similarities with aminocyclohexanols, NOE enhancements have been used to establish the E-configuration around the C=N bond and the relative orientation of the substituents on the pyranose ring. mdpi.comunex.es

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net CD spectra are highly sensitive to the stereochemistry of a molecule and can be used to determine both the absolute configuration and the enantiomeric excess. acs.org

While this compound itself lacks a strong chromophore for conventional CD analysis, derivatization or the use of dynamic covalent assemblies can induce a measurable CD signal. nih.govacs.org In one approach, the formation of a multicomponent assembly involving the chiral amino alcohol and other reagents can generate a species with a strong CD signal that is correlated to the enantiomeric composition of the analyte. researchgate.netacs.org For example, a workflow has been developed that uses separate CD assays for the chiral secondary alcohol and chiral primary amine functionalities of 2-aminocyclohexanol to determine the full stereoisomeric composition. nih.govresearchgate.netacs.org This method, which can be adapted for high-throughput screening, has been shown to determine the enantiomeric and diastereomeric excess with low absolute error. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing enantiomerically pure (1S,2S)-2-Aminocyclohexanol, and how can stereochemical integrity be preserved?

- Methodological Answer : The compound is synthesized via asymmetric Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan derivatives. To ensure stereochemical purity, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) are employed during the cycloaddition step. Post-synthesis, chiral HPLC or polarimetry is recommended for enantiomeric excess (ee) validation .

Q. What experimental conditions are critical for handling this compound due to its reactivity?

- Methodological Answer : The compound is incompatible with oxidizing agents and requires storage at 4°C under inert gas (e.g., N₂). Solubility in water and polar solvents (e.g., ethanol) facilitates reactions, but pH must be controlled (pH 6–8) to prevent amine oxidation. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Q. How can researchers characterize the physical properties of this compound derivatives?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed ranges (e.g., 186–190°C for cis-2-Aminocyclohexanol hydrochloride) with literature values .

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry, particularly the axial/equatorial orientation of hydroxyl and amino groups .

- Mass Spectrometry : Validate molecular weight (115.17 g/mol for the free base) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do structural modifications of this compound impact its activity as a positive allosteric modulator (PAM) of the M1 muscarinic receptor?

- Methodological Answer :

- SAR Studies : Replace the hydroxyl group with methoxy or acetyloxy moieties to assess hydrogen bonding requirements. Derivatives like (1S,2S)-2-Methoxycyclohexanol (CAS 134108-92-2) show reduced potency, indicating hydroxyl criticality .

- P-gp Efflux Mitigation : Use logP calculations and in vitro assays (e.g., Caco-2 permeability) to identify analogs with reduced P-glycoprotein substrate activity. Isoquinoline derivatives (e.g., compound 5c) retain potency while evading efflux .

Q. What strategies resolve contradictions in reported melting points of stereoisomeric derivatives?

- Methodological Answer : Discrepancies (e.g., 172–175°C for trans-2-Aminocyclohexanol hydrochloride vs. 186–190°C for cis-isomers) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces .

Q. How can researchers optimize the yield of this compound hydrochloride in scaled-up syntheses?

- Methodological Answer :

- Reaction Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete nitroacrylate cyclization).

- Salt Formation : Use HCl gas instead of aqueous HCl to precipitate the hydrochloride salt, improving crystallinity and yield (≥94% purity reported) .

Q. What in vivo models are appropriate for evaluating CNS penetration of this compound-based modulators?

- Methodological Answer :

- Mouse Contextual Fear Conditioning (CFC) : Assess cognitive enhancement via fear memory retention.

- CSF Sampling : Measure compound levels in rat cerebrospinal fluid to confirm blood-brain barrier penetration. Compounds with logD < 2.5 and molecular weight <400 Da typically show better CNS bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for receptor binding (e.g., CHO-K1 cells vs. HEK293) and buffer conditions (pH, divalent cations).

- Control Compounds : Use reference standards like acetylcholine or oxotremorine-M to normalize potency values .

Q. Why do certain this compound analogs exhibit hERG channel inhibition, and how can this be minimized?

- Methodological Answer :

- Computational Modeling : Perform molecular docking to identify interactions with hERG’s hydrophobic pockets.

- Structural Tweaks : Introduce polar groups (e.g., pyran 4o) to reduce lipophilicity, lowering hERG inhibition (IC₀ >15 µM achieved) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro